2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione
Description
The compound 2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione is a synthetic derivative of the naphtho[2,3-b]furan-4,9-dione (NFD) scaffold, a privileged structure in medicinal chemistry. The NFD core is renowned for its diverse biological activities, including anticancer, antiviral, and antimicrobial effects . The pyridin-2-yl piperazine moiety may improve solubility and target affinity, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-18(19-20(27)15-6-2-3-7-16(15)21(28)22(19)30-14)23(29)26-12-10-25(11-13-26)17-8-4-5-9-24-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQCLBVFGAFSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds with a pyridinylpiperazine structure are known to act as potent and selective α2-adrenergic receptor antagonists.
Mode of Action
It’s known that α2-adrenergic receptor antagonists work by blocking the α2-adrenergic receptors, preventing the normal action of neurotransmitters and hormones, and thus altering cellular function.
Biological Activity
2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthoquinone core, which is known for its diverse biological activities. The presence of a pyridine ring and a piperazine moiety enhances its interaction with biological targets, potentially influencing various pathways.
1. Antimicrobial Activity
Research indicates that compounds with naphthoquinone structures exhibit significant antimicrobial properties. A study highlighted that derivatives of naphthoquinones demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
2. Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells, indicating a moderate cytotoxic effect .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is supported by studies demonstrating that treatment with the compound increases intracellular ROS levels significantly . The elevation of ROS can disrupt cellular homeostasis, triggering apoptosis in cancer cells.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized the compound through a multi-step process involving the reaction of naphthoquinone derivatives with piperazine and pyridine precursors. The synthesized compound was evaluated for its biological activity using standard assays for antimicrobial and cytotoxic effects. The results confirmed its potential as an anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that modifications on the piperazine ring significantly affected biological activity. Substituents on the pyridine ring were shown to enhance potency against specific cancer types, suggesting that further optimization could yield more effective derivatives .
Chemical Reactions Analysis
Redox Reactivity of the Naphthoquinone Core
The 1,4-naphthoquinone framework undergoes reversible redox reactions, enabling electron transfer processes critical for biological activity.
Key Findings :
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The quinone moiety participates in single-electron transfers, forming semiquinone intermediates detectable via ESR spectroscopy .
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Palladium-catalyzed oxidative coupling generates dimeric structures with retained furan integrity .
Nucleophilic Additions at the Carbonyl Group
The piperazine-linked carbonyl group enables nucleophilic substitutions and condensations.
Mechanistic Insights :
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The carbonyl group undergoes nucleophilic attack by amines or hydrazines, forming stable adducts .
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Steric hindrance from the methyl group at position 2 slows reaction kinetics compared to unsubstituted analogs.
Cross-Coupling Reactions at the Pyridine Ring
The pyridinyl group facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction Type | Catalytic System | Substrate | Yield (%) | Source Citation |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 70–85 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 60 |
Notable Results :
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Coupling at the pyridine C-3 position is favored due to electronic directing effects .
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Nickel catalysts (e.g., NiCl₂·dppe) show lower efficiency compared to palladium systems .
Piperazine Functionalization
The piperazine ring undergoes alkylation and acylation reactions.
| Reaction Type | Conditions | Selectivity | Source Citation |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF (60°C) | Mono-alkylation at N-4 | |
| Reductive Amination | R-CHO, NaBH₃CN, MeOH | Secondary amine formation |
Structural Impact :
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Alkylation at the distal nitrogen preserves the piperazine’s conformational flexibility .
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Acylation reactions are sterically hindered by the adjacent naphthoquinone core.
Furan Ring Reactivity
The fused furan ring participates in electrophilic substitutions and cycloadditions.
| Reaction Type | Reagents | Product | Source Citation |
|---|---|---|---|
| Bromination | Br₂, CHCl₃ (0°C) | 5-Bromo derivative | |
| Diels-Alder Cycloaddition | Maleic anhydride, toluene | Exo-adduct formation |
Observations :
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Bromination occurs regioselectively at the furan’s α-position .
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Cycloadditions proceed under mild conditions due to electron-deficient furan character .
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Stability of Products |
|---|---|---|
| Naphthoquinone core | Fast (Redox-active) | Moderate (Prone to dimerization) |
| Piperazine carbonyl | Moderate | High (Resistant to hydrolysis) |
| Pyridine ring | Slow (Electron-deficient) | High (Aromatic stabilization) |
Comparison with Similar Compounds
Structural and Functional Modifications
The biological activity of NFD derivatives is highly dependent on substituents at the 2- and 3-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of NFD Derivatives
Tumor Specificity and Mechanism
Compounds with polar substituents (e.g., hydroxy, amino) exhibit higher tumor specificity. For example, 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione suppresses human keratinocyte hyperproliferation via redox activation , while 2-phenoxy derivatives induce caspase-independent apoptosis in cancer cells . The target compound’s pyridin-2-yl piperazine moiety—a hydrogen bond donor/acceptor—may facilitate selective binding to tumor-specific kinases or receptors.
Q & A
Q. What are the primary synthetic strategies for constructing the naphtho[2,3-b]furan-4,9-dione core in derivatives like 2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione?
Methodological Answer: The naphtho[2,3-b]furan-4,9-dione core is typically synthesized via palladium-catalyzed reverse hydrogenolysis, enabling two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins (Pd/C catalyst, no oxidants required) . Substituents at the 2-position can be introduced through nucleophilic substitution or lithiation reactions, as seen in modifications of lapacho quinone analogues . For example, 2-acetyl derivatives (e.g., Napabucasin) are synthesized via Friedel-Crafts acylation, while heterocyclic substituents (e.g., pyridine or piperazine moieties) are added via coupling reactions in anhydrous DMF with HOBt/TBTU activators .
Q. What in vitro models are recommended for initial screening of anti-proliferative activity for this compound?
Methodological Answer: HaCaT keratinocytes are widely used to evaluate suppression of hyperproliferation, with IC50 values measured via MTT assays. To differentiate cytotoxicity from specific activity, parallel lactate dehydrogenase (LDH) release assays are critical to assess membrane integrity . For cancer stem cell targeting, STAT3 inhibition assays (e.g., luciferase reporter systems) and colony formation assays in cancer cell lines (e.g., HT-29 colorectal carcinoma) are recommended .
Advanced Research Questions
Q. How do structural modifications at the 2-position of the naphtho[2,3-b]furan-4,9-dione scaffold influence biological activity and redox properties?
Methodological Answer: Electron-withdrawing groups (e.g., oxadiazole, nicotinoyl) at the 2-position enhance anti-proliferative potency by stabilizing semiquinone radicals generated during enzymatic one-electron reduction (e.g., NAD(P)H quinone oxidoreductase 1, NQO1). This redox activation increases superoxide generation, which correlates with suppression of keratinocyte hyperproliferation (IC50 < 1 µM for 2-oxadiazole derivatives) . Conversely, electron-donating groups reduce redox cycling efficiency, diminishing activity. Computational DFT studies can predict substituent effects on redox potentials .
Q. How can researchers resolve contradictions in reported IC50 values for naphtho[2,3-b]furan-4,9-dione derivatives across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Cell lines : HaCaT (non-malignant keratinocytes) vs. cancer cell lines (e.g., HeLa) exhibit differing NQO1 expression levels, affecting redox activation .
- Assay conditions : Serum-free media reduce antioxidant buffering, enhancing superoxide-mediated cytotoxicity .
- Redox environment : Pre-treatment with NQO1 inhibitors (e.g., dicoumarol) can validate mechanism specificity . Standardized protocols for oxygen tension and cell density are critical for reproducibility.
Q. What strategies optimize target specificity when designing analogues to minimize off-target effects in inflammatory pathways?
Methodological Answer:
- Substituent tuning : Introduce polar groups (e.g., hydroxymethyl) to reduce membrane permeability and limit non-specific interactions with inflammatory mediators like COX-2 .
- Prodrug approaches : Mask the quinone moiety with bioreversible protections (e.g., acetate esters) to prevent off-target redox cycling in non-cancerous tissues .
- Dual-targeting : Incorporate piperazine-linked pharmacophores (e.g., pyridine) to simultaneously inhibit STAT3 and NF-κB pathways, leveraging synergies observed in anti-inflammatory and anti-cancer studies .
Q. What analytical techniques are critical for characterizing the stability and purity of this compound under varying storage conditions?
Methodological Answer:
- HPLC-PDA/MS : Monitor degradation products (e.g., quinone reduction to hydroquinones) under light or humidity .
- X-ray crystallography : Resolve batch-specific polymorphism, which affects solubility and bioactivity .
- Stability studies : Store at -20°C in amber vials under argon to prevent oxidation; DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles .
Data Contradiction Analysis
Q. Why do some studies report potent anti-inflammatory activity while others emphasize cytotoxicity?
Methodological Answer: The dichotomy arises from concentration-dependent effects. At low concentrations (0.1–1 µM), naphtho[2,3-b]furan-4,9-dione derivatives inhibit NF-κB and COX-2, reducing pro-inflammatory cytokines (e.g., TNF-α) . At higher concentrations (>5 µM), redox cycling overwhelms cellular antioxidant defenses, inducing apoptosis via mitochondrial ROS . Researchers should perform dose-response assays across multiple cell types and validate findings with ROS scavengers (e.g., NAC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
